(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-((1S,3R,4R)-2-Azabicyclo[221]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-methyl-4,5-dihydrooxazole
- (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-ethyl-4,5-dihydrooxazole
Uniqueness
What sets (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole apart from similar compounds is its specific isopropyl group, which can influence its chemical reactivity and biological activity. This unique structural feature can lead to different interactions with molecular targets and potentially distinct applications in various fields .
Properties
Molecular Formula |
C12H20N2O |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
(4S)-2-[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H20N2O/c1-7(2)10-6-15-12(14-10)11-8-3-4-9(5-8)13-11/h7-11,13H,3-6H2,1-2H3/t8-,9+,10-,11-/m1/s1 |
InChI Key |
JMPPHXDBROUTGR-LMLFDSFASA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C@H]2[C@@H]3CC[C@@H](C3)N2 |
Canonical SMILES |
CC(C)C1COC(=N1)C2C3CCC(C3)N2 |
Origin of Product |
United States |
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